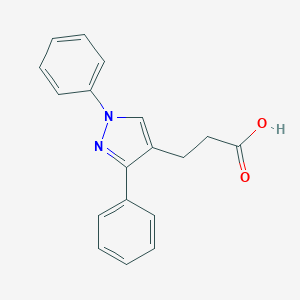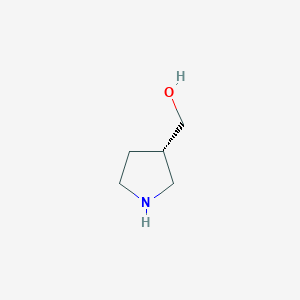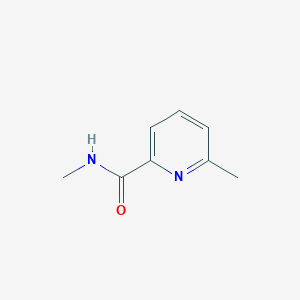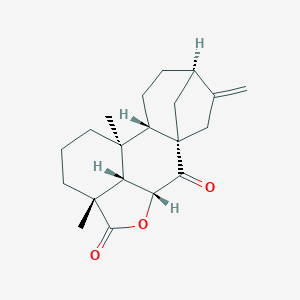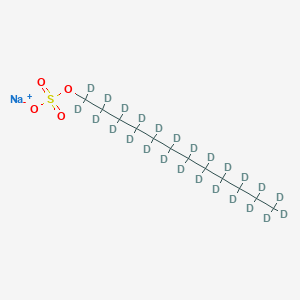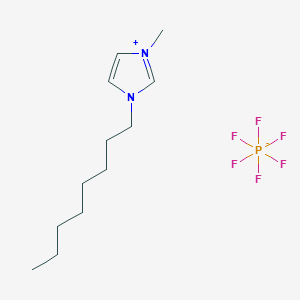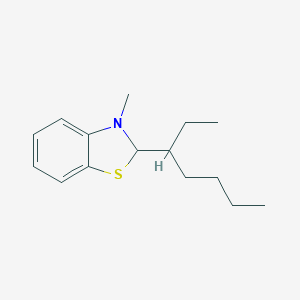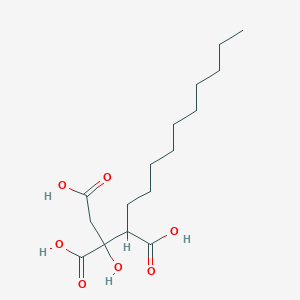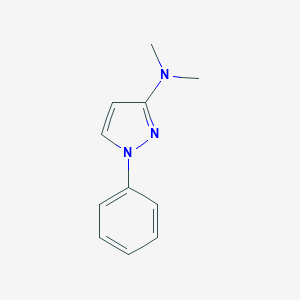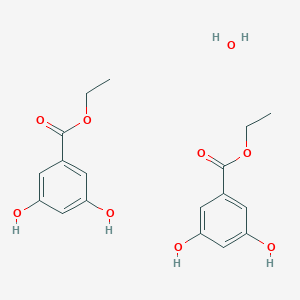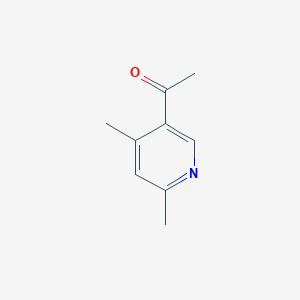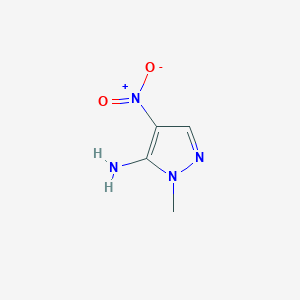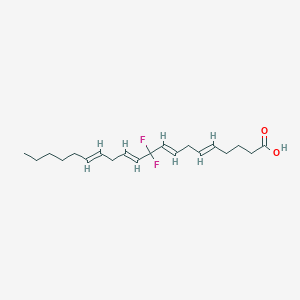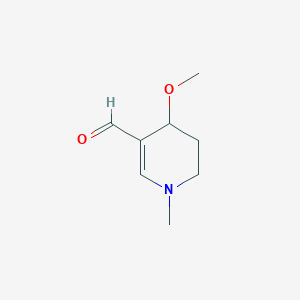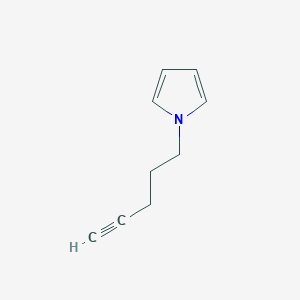
1-(4-Pentynyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Pentynyl)-1H-pyrrole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic aromatic compound that contains a pyrrole ring and a pentynyl group attached to it. This compound has been synthesized using different methods and has shown promising results in scientific research.
Mecanismo De Acción
The mechanism of action of 1-(4-Pentynyl)-1H-pyrrole is not fully understood. However, it has been suggested that it may act through various pathways, including the inhibition of enzymes involved in cancer cell growth and the modulation of immune responses.
Efectos Bioquímicos Y Fisiológicos
1-(4-Pentynyl)-1H-pyrrole has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation in animal models. In addition, it has also been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(4-Pentynyl)-1H-pyrrole in lab experiments is its relative ease of synthesis. It can be synthesized using simple and readily available starting materials, which makes it a cost-effective option for research. However, one of the limitations of using this compound is its low solubility in water, which may limit its potential applications in certain experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-Pentynyl)-1H-pyrrole. One potential direction is to further investigate its potential applications as an anticancer agent. Another direction is to explore its potential applications in the field of organic electronics. In addition, more research is needed to fully understand its mechanism of action and to identify potential targets for therapeutic intervention.
Métodos De Síntesis
The synthesis of 1-(4-Pentynyl)-1H-pyrrole can be achieved through various methods. One of the most common methods is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst. Another method involves the reaction of a pyrrole with a propargyl bromide in the presence of a base. The synthesis of 1-(4-Pentynyl)-1H-pyrrole is relatively simple and can be achieved with high yields.
Aplicaciones Científicas De Investigación
1-(4-Pentynyl)-1H-pyrrole has been extensively studied for its potential applications in various fields. It has shown promising results in scientific research as an anticancer agent, an antimicrobial agent, and an anti-inflammatory agent. In addition, it has also been studied for its potential applications in the field of organic electronics, where it has shown promising results as a semiconducting material.
Propiedades
Número CAS |
105763-05-1 |
|---|---|
Nombre del producto |
1-(4-Pentynyl)-1H-pyrrole |
Fórmula molecular |
C9H11N |
Peso molecular |
133.19 g/mol |
Nombre IUPAC |
1-pent-4-ynylpyrrole |
InChI |
InChI=1S/C9H11N/c1-2-3-4-7-10-8-5-6-9-10/h1,5-6,8-9H,3-4,7H2 |
Clave InChI |
JASZCLZEBUTDKV-UHFFFAOYSA-N |
SMILES |
C#CCCCN1C=CC=C1 |
SMILES canónico |
C#CCCCN1C=CC=C1 |
Sinónimos |
1H-Pyrrole,1-(4-pentynyl)-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



